Cas no 347336-71-4 (3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide)

3-Chloro-N-[4-(piperidin-1-yl)phenyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the 3-position and a 4-(piperidin-1-yl)phenyl moiety at the amide nitrogen. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for drug discovery. The piperidine and aromatic components enhance its binding affinity to biological targets, while the chloro substituent may influence electronic properties and metabolic stability. Its well-defined synthetic route and purity make it suitable for structure-activity relationship (SAR) studies. The compound's modular design allows for further derivatization, supporting the development of novel bioactive molecules.
3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide structure
347336-71-4 structure
Product Name:3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide
CAS No:347336-71-4
MF:C18H19ClN2O
MW:314.809263467789
CID:6786660
PubChem ID:1480244
Update Time:2025-10-22

3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • Oprea1_627001
    • AKOS003227932
    • 3-Chloro-N-(4-(piperidin-1-yl)phenyl)benzamide
    • 3-chloro-N-(4-piperidin-1-ylphenyl)benzamide
    • 3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide
    • CS-0365998
    • 10G-402S
    • 347336-71-4
    • STK056967
    • Inchi: 1S/C18H19ClN2O/c19-15-6-4-5-14(13-15)18(22)20-16-7-9-17(10-8-16)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)
    • InChI Key: YXXWUHBUEMYPQM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(NC1C=CC(=CC=1)N1CCCCC1)=O

Computed Properties

  • Exact Mass: 314.1185909g/mol
  • Monoisotopic Mass: 314.1185909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 32.3Ų

3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1436668-1g
3-Chloro-N-(4-(piperidin-1-yl)phenyl)benzamide
347336-71-4 90%
1g
¥3121.00 2024-05-17

Additional information on 3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide

Professional Introduction to 3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide (CAS No. 347336-71-4)

3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 347336-71-4, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, particularly its chloro-substituted benzamide core and the piperidine moiety, contribute to its potential as a lead molecule in the design of novel therapeutic agents.

The< strong>benzamide moiety is a well-known pharmacophore in drug discovery, often found in molecules with anti-inflammatory, analgesic, and anticancer properties. The presence of a< strong>chloro group at the 3-position of the benzamide ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors for its absorption, distribution, metabolism, and excretion (ADME) profile. Additionally, the< strong>piperidin-1-yl group introduces a nitrogen-containing heterocycle that is commonly associated with enhanced binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. The< strong>3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide structure has been explored as a potential scaffold for modulating enzymes involved in signal transduction and cell proliferation. For instance, studies have indicated that this compound may interact with kinases and other protein targets relevant to cancer biology. The< strong>piperidin-1-yl substituent is particularly noteworthy for its ability to enhance binding interactions with ATP-binding sites in kinases, which are key enzymes in many cellular processes.

The< strong>CAS number 347336-71-4 provides a unique identifier for this compound, facilitating its tracking in scientific literature and patent databases. Researchers often rely on such identifiers to ensure the accuracy and reproducibility of their experiments. The< strong>3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide has been synthesized using advanced organic synthesis techniques and has been characterized through various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analytical techniques have confirmed the structural integrity and purity of the compound, which are essential for downstream biological evaluations.

The pharmacological profile of< strong>3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide has been investigated in both in vitro and in vivo models. Preliminary studies have demonstrated its potential as an inhibitor of specific kinases, with implications for the treatment of solid tumors and hematological malignancies. The< strong>piperidin-1-yl group plays a crucial role in modulating the binding affinity of the compound to its target proteins, while the< strong>chloro substituent contributes to its metabolic stability. These structural features make it an attractive candidate for further optimization into a clinical candidate.

In addition to its kinase inhibition properties, the< strong>3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide has shown promise in preclinical models as an anti-inflammatory agent. The benzamide moiety is known to interact with cyclooxygenase (COX) enzymes, which are central mediators of inflammation. By modulating COX activity, this compound may offer therapeutic benefits similar to those of nonsteroidal anti-inflammatory drugs (NSAIDs), but with potentially improved selectivity and reduced side effects.

The synthesis of< strong>3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic aromatic substitution reactions to introduce the chloro group at the 3-position of the benzamide ring, followed by Suzuki-Miyaura cross-coupling reactions to attach the piperidine moiety at the 4-position of the phenyl ring. These reactions are typically conducted under inert conditions using palladium catalysts to facilitate coupling between aryl halides and boronic acids.

The pharmacokinetic properties of< strong>3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide, as determined through preclinical studies, indicate favorable absorption and distribution characteristics. The compound exhibits moderate solubility in water and lipids, which is advantageous for oral administration. Additionally, preliminary data suggest that it undergoes slow metabolism via cytochrome P450 enzymes, leading to a prolonged half-life that could allow for less frequent dosing regimens.

The development of novel therapeutic agents often involves iterative optimization cycles where structural modifications are made based on biological activity data. In the case of< strong>3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide, future studies may focus on enhancing its selectivity against off-target proteins or improving its pharmacokinetic profile through modifications at various positions within its structure. Computational modeling techniques such as molecular docking and molecular dynamics simulations can aid in predicting how different structural analogs will interact with biological targets.

The impact of< strong>piperidin-based compounds on drug discovery cannot be overstated. Piperidine derivatives are widely recognized for their ability to enhance binding affinity due to their steric and electronic properties. The introduction of a piperidine ring into molecules like< strong>3-chloro-N-[4-(piperidin-1-y l)phenyl]benzamide, as seen here, has been shown to improve pharmacological activity across multiple therapeutic areas. This underscores the importance of heterocyclic chemistry in developing next-generation pharmaceuticals.

In conclusion,< strong>CAS No.< strong>347336- 71- 4< is an intriguing chemical entity with significant potential in medicinal chemistry. The structural features of 3-chloro-N-[4-(pip eridin- 1- y l )phen yl ]ben z am ide make it a valuable scaffold for designing novel therapeutic agents. Further research is warranted to fully elucidate its biological activities and explore its clinical applicability. As our understanding of disease mechanisms continues to evolve, compounds like these will play an increasingly important role in addressing unmet medical needs.

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